molecular formula C25H23FN2O3S B2509044 N-(2,6-dimethylphenyl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide CAS No. 893252-17-0

N-(2,6-dimethylphenyl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide

Cat. No.: B2509044
CAS No.: 893252-17-0
M. Wt: 450.53
InChI Key: GLFOFKGYKSRKHF-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, a sulfonyl group, and an indole moiety, making it a versatile candidate for research in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The next step involves the introduction of the sulfonyl group through sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base like pyridine. Finally, the acetamide group is introduced through an acylation reaction, often using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the indole moiety can interact with various receptors, modulating their signaling pathways. These interactions can lead to a range of biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)-2-{3-[(4-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide
  • N-(2,6-dimethylphenyl)-2-{3-[(4-bromophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide
  • N-(2,6-dimethylphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide

Uniqueness

N-(2,6-dimethylphenyl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly alter the compound’s electronic properties, potentially enhancing its biological activity and stability compared to its analogs. The fluorine atom can also influence the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[3-[(4-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN2O3S/c1-17-6-5-7-18(2)25(17)27-24(29)15-28-14-23(21-8-3-4-9-22(21)28)32(30,31)16-19-10-12-20(26)13-11-19/h3-14H,15-16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFOFKGYKSRKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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